molecular formula C9H10O4 B139153 3-Hydroxy-4-methoxyphenylacetic acid CAS No. 1131-94-8

3-Hydroxy-4-methoxyphenylacetic acid

Cat. No.: B139153
CAS No.: 1131-94-8
M. Wt: 182.17 g/mol
InChI Key: BWXLCOBSWMQCGP-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxyphenylacetic acid (3H4MPAA, CAS 1131-94-8), also known as homoisovanillic acid or iso-HVA, is a phenolic acid derivative with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . Structurally, it consists of a phenylacetic acid backbone substituted with a hydroxyl group at the 3-position and a methoxy group at the 4-position (IUPAC name: 2-(3-hydroxy-4-methoxyphenyl)acetic acid) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isohomovanillic acid can be synthesized through the methylation of homovanillic acid. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods: Isohomovanillic acid is typically extracted from urine at pH 2 using ethyl acetate . This method is more common in research settings rather than industrial production due to the low yield from human urine.

Types of Reactions:

    Oxidation: Isohomovanillic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of isohomovanillic acid can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Isohomovanillic acid can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the hydroxyl and methoxy groups on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Opiate Synthesis:
3-Hydroxy-4-methoxyphenylacetic acid serves as a precursor in the synthesis of various opiate derivatives, including both agonists and antagonists. Its role in synthesizing dihydrothebainone, an important opiate precursor, highlights its significance in medicinal chemistry .

2. Interaction with Cytochrome P450 Enzymes:
Research indicates that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. In vitro studies have shown that it can inhibit specific CYP enzymes, suggesting potential implications for drug-drug interactions and metabolic pathways .

Biological Activities

1. Antioxidant Properties:
Studies have demonstrated that this compound exhibits antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases. Its effectiveness as an antioxidant has been evaluated through various assays measuring its ability to scavenge free radicals .

2. Neuroprotective Effects:
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its potential to protect neuronal cells from damage caused by oxidative stress and inflammation, making it a candidate for further research in neurodegenerative diseases .

Table 1: Synthesis Conditions for this compound

ParameterCondition
Reaction Temperature100-120°C
Base UsedSodium Hydroxide
Copper SaltCopper Sulfate
SolventChloroform
Reaction Time15 hours
Assay TypeResultReference
Antioxidant ActivitySignificant scavenging effect
CYP Inhibition (CYP2C9)Moderate inhibition
NeuroprotectionProtective against oxidative stress

Case Studies

Case Study 1: Opiate Derivative Synthesis
In a study focused on the synthesis of dihydrothebainone using this compound, researchers reported improved yields and reduced reaction times compared to traditional methods. The study emphasized the importance of optimizing reaction conditions for better efficiency in pharmaceutical applications .

Case Study 2: Pharmacokinetic Interactions
A pharmacokinetic study examined the interactions of this compound with human serum albumin and cytochrome P450 enzymes. Results indicated significant binding affinity and inhibition of CYP2C9, suggesting implications for drug metabolism and safety profiles .

Comparison with Similar Compounds

Key Characteristics:

  • Biological Roles: A minor metabolite of dopamine and 3,4-dihydroxyphenylalanine (DOPA) in the central nervous system . Produced during the microbial degradation of flavonoids like quercetin in the gut .
  • Applications: Used in organic synthesis, such as the preparation of orexin-1 receptor antagonists and benzyl-protected intermediates . Serves as a reference standard in metabolomic studies to assess dietary fiber impacts on phenolic acid production .

Comparison with Structurally Similar Compounds

Structural Isomers: Homovanillic Acid (HVA) vs. Iso-HVA

The primary structural analog of 3H4MPAA is homovanillic acid (HVA, CAS 306-08-1) , a positional isomer with the hydroxyl and methoxy groups reversed (4-hydroxy-3-methoxyphenylacetic acid) .

Table 1: Structural and Physicochemical Comparison

Property 3-Hydroxy-4-methoxyphenylacetic Acid (iso-HVA) 4-Hydroxy-3-methoxyphenylacetic Acid (HVA)
Molecular Formula C₉H₁₀O₄ C₉H₁₀O₄
Molecular Weight 182.17 g/mol 182.17 g/mol
Substituent Positions 3-OH, 4-OCH₃ 4-OH, 3-OCH₃
Melting Point 127–132°C ~142–144°C
pKa ~4.36 ~3.5–4.0 (estimated)
Solubility Slightly soluble in DMSO, methanol Soluble in DMSO, aqueous bases
CAS Number 1131-94-8 306-08-1

Key Differences:

  • Acidity : The para-hydroxyl group in HVA allows for greater resonance stabilization of the conjugate base, contributing to a lower pKa compared to iso-HVA’s meta-hydroxyl configuration.
  • Biological Significance: HVA is the major dopamine metabolite in the striatum, with elevated levels linked to dopaminergic activity .

Other Related Compounds

3,4-Dihydroxyphenylacetic Acid (DOPAC)

  • Structure : Contains catechol groups (3,4-dihydroxy) without methoxy substitution.
  • Role : Immediate precursor to HVA in dopamine metabolism; more polar and less stable than HVA or iso-HVA .

4-Hydroxy-3-methoxycinnamic Acid (Isoferulic Acid)

  • Structure : Cinnamic acid derivative with 3-methoxy and 4-hydroxy groups.
  • Contrast : Unlike iso-HVA, isoferulic acid has a conjugated double bond, influencing its UV absorption and antioxidant properties .

Analytical Methods

  • Gas Chromatography (GC) : Both iso-HVA and HVA are analyzed as trifluoroacetyl-hexafluoroisopropyl derivatives using electron capture detection, with distinct retention times .
  • UPLC-MS/MS : Used to differentiate isomers based on mass fragmentation patterns and ionization efficiency .

Biological Activity

3-Hydroxy-4-methoxyphenylacetic acid, also known as iso-homovanillic acid, is a phenolic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antioxidant, anti-inflammatory, and anticancer activities, supported by various studies and findings.

  • Molecular Formula : C₉H₁₀O₄
  • Molecular Weight : 182.173 g/mol
  • CAS Number : 1131-94-8
  • Physical Properties :
    • Melting Point: 128 °C
    • Density: 1.3 g/cm³
    • Boiling Point: 371.3 °C at 760 mmHg

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity :
    • The compound has demonstrated significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in cells. In comparative studies, it was found that the antioxidant activity of related compounds like 3,4-dihydroxyphenylacetic acid (3,4-DHPAA) was notably higher than that of homovanillic acid (HVA), suggesting a strong potential for protecting cellular integrity against oxidative damage .
  • Anti-inflammatory Effects :
    • Iso-homovanillic acid has been shown to modulate inflammatory responses. In vitro studies indicated that it can downregulate the release of pro-inflammatory cytokines such as PGE2, IL-8, and MCP-1 in inflamed myofibroblast cells . This suggests its potential use in managing chronic inflammatory conditions.
  • Anticancer Potential :
    • Preliminary findings suggest that phenolic compounds like iso-homovanillic acid may contribute to anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells. However, further detailed studies are necessary to establish its efficacy and mechanisms in cancer therapy.

Table 1: Comparative Biological Activities of Related Phenolic Compounds

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compound (Iso-homovanillic acid)ModerateSignificantPreliminary evidence
3,4-Dihydroxyphenylacetic acid (3,4-DHPAA)HighModerateNot established
Homovanillic Acid (HVA)LowLowNot established

Study on Antioxidant and Anti-inflammatory Effects

A study investigated the biological activity of various phenolic metabolites derived from buckwheat consumption, including iso-homovanillic acid. The results indicated that these metabolites exhibited substantial antioxidant and anti-inflammatory properties, contributing to the health benefits associated with buckwheat .

Research on Metabolite Concentrations

Another study focused on the metabolism of related compounds in mouse models, demonstrating that the concentration of iso-homovanillic acid could be influenced by dietary factors and metabolic pathways involving catecholamines . This highlights the importance of understanding how dietary intake affects the bioavailability and efficacy of such compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-hydroxy-4-methoxyphenylacetic acid in laboratory settings?

The compound can be synthesized via the methylation of 3,4-dihydroxyphenylacetic acid (DOPAC) or through chemical modifications of vanillic acid derivatives. A validated protocol involves trifluoroacetyl-hexafluoroisopropyl derivatization for purification, as described in gas chromatography workflows . Alternative synthetic routes include adapting the Grundon & Perry (1954) method for iso-HVA synthesis, which involves controlled hydroxylation and methoxylation steps .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE): Wear NIOSH/EN 166-compliant eye protection, EN 374-certified gloves, and full-body chemical-resistant clothing. Use N100/P3 respirators if ventilation is insufficient .
  • Storage: Store in airtight glass containers at room temperature (cool, ventilated areas), avoiding moisture, heat, and incompatible materials like strong acids/oxidizers .
  • Spill Management: Use absorbent materials (e.g., vermiculite) and dispose via specialized waste services .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

Gas-liquid chromatography (GLC) with electron capture detection (ECD) is highly sensitive for detecting metabolites like iso-HVA in neural tissues. Derivatization with trifluoroacetic anhydride enhances volatility and detection limits . High-performance liquid chromatography (HPLC) paired with UV/Vis or mass spectrometry (MS) is also effective, particularly for solubility in DMSO or methanol .

Q. How can researchers prepare stable stock solutions of this compound?

Dissolve the compound in DMSO (10 mM stock recommended) due to its limited aqueous solubility. Filter-sterilize (0.22 µm) and aliquot to avoid freeze-thaw degradation. Store at -20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How does this compound function as a biomarker in dopamine metabolism studies?

Iso-HVA is a minor metabolite of dopamine and hydroxytyrosol, reflecting catechol-O-methyltransferase (COMT) activity. Its levels in cerebrospinal fluid or plasma correlate with altered dopaminergic signaling in Parkinson’s disease and schizophrenia. Advanced protocols involve coupling GLC-ECD with solid-phase extraction to isolate iso-HVA from competing metabolites like homovanillic acid (HVA) .

Q. What experimental conditions destabilize this compound, and how can this be mitigated?

Condition Effect Mitigation Strategy
pH < 2 or > 10Hydrolysis of methoxy/acetic groupsUse neutral buffers (e.g., PBS)
Temperatures > 40°CThermal decompositionStore at 4°C, avoid autoclaving
UV exposurePhoto-oxidationUse amber glassware or light-blocking
Data derived from reactivity/stability profiles .

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

Conflicting solubility values (e.g., DMSO vs. methanol) may arise from purity variations or measurement conditions. To standardize:

  • Perform shake-flask solubility assays at 25°C under controlled pH (4.36 ± 0.10).
  • Validate with HPLC-UV quantification after 24-hour equilibration .

Q. What role does this compound play in neuroprotective or oxidative stress models?

As a metabolite of hydroxytyrosol (a polyphenol with antioxidant properties), iso-HVA may modulate oxidative pathways. In vitro models using SH-SY5Y neuronal cells can assess its ROS-scavenging efficacy via fluorescence probes (e.g., DCFH-DA). Dose-response curves (0.1–100 µM) and LC-MS/MS quantification are recommended to track intracellular accumulation .

Q. Methodological Notes

  • Contradiction Analysis: Cross-validate analytical results using orthogonal techniques (e.g., NMR for structural confirmation alongside GC/MS).
  • Data Reproducibility: Report storage conditions, solvent lot numbers, and instrumentation parameters (e.g., column type for GC/HPLC) to enhance reproducibility .

Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXLCOBSWMQCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150287
Record name Isohomovanillic acid
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isohomovanillic acid
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CAS No.

1131-94-8
Record name 3-Hydroxy-4-methoxybenzeneacetic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Hydroxy-4-methoxyphenylacetic acid
3-Hydroxy-4-methoxyphenylacetic acid
3-Hydroxy-4-methoxyphenylacetic acid
3-Hydroxy-4-methoxyphenylacetic acid
3-Hydroxy-4-methoxyphenylacetic acid
3-Hydroxy-4-methoxyphenylacetic acid

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